4-Chloro-2-ethyl-1,3-benzothiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8ClNS |
|---|---|
Molecular Weight |
197.69 g/mol |
IUPAC Name |
4-chloro-2-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-2-8-11-9-6(10)4-3-5-7(9)12-8/h3-5H,2H2,1H3 |
InChI Key |
FSMGJULVKPKREX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(S1)C=CC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Reaction Pathways for 4 Chloro 2 Ethyl 1,3 Benzothiazole and Its Analogues
Established Synthetic Routes to the 1,3-Benzothiazole Core
The construction of the 1,3-benzothiazole core is a cornerstone of synthetic organic chemistry, with numerous strategies developed to achieve this bicyclic heteroaromatic system. mdpi.commdpi.com These methods often involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.
Cyclization Reactions involving 2-Aminothiophenol (B119425) Precursors
A predominant and versatile method for synthesizing the 1,3-benzothiazole core involves the cyclization of 2-aminothiophenol with various electrophilic partners. ekb.egekb.eg This approach is widely favored due to the ready availability of the starting materials and the generally high yields of the desired products.
The reaction of 2-aminothiophenol with aldehydes is a common strategy. ekb.egmdpi.com A plausible mechanism for this transformation begins with the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the attack of the thiol group onto the imine carbon, forms a dihydrobenzothiazole intermediate. Finally, oxidation of this intermediate furnishes the aromatic benzothiazole (B30560) ring. ekb.eg Various oxidizing agents and catalytic systems have been employed to facilitate this final step and improve reaction efficiency. mdpi.com
The condensation of 2-aminothiophenol is not limited to aldehydes; it can also be reacted with carboxylic acids, acyl chlorides, esters, and other carbonyl-containing compounds to afford 2-substituted benzothiazoles. ekb.egekb.eg For instance, the reaction with carboxylic acids often requires a coupling reagent to activate the carboxyl group. organic-chemistry.org
Several catalytic systems have been developed to promote the synthesis of benzothiazoles from 2-aminothiophenol. These include both metal-based and metal-free catalysts. For example, a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) has been used as an effective catalytic system for the condensation of 2-aminothiophenol with aldehydes at room temperature. mdpi.commdpi.com Another approach utilizes polystyrene polymer catalysts grafted with iodine acetate (B1210297) in dichloromethane. youtube.com Additionally, ammonium (B1175870) chloride has been employed as a catalyst in a methanol-water solvent system. youtube.com The use of heterogeneous catalysts, such as tin pyrophosphate (SnP2O7), has also been reported, offering advantages like high yields, short reaction times, and catalyst reusability. mdpi.com
The following table provides a summary of various catalytic systems used in the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes:
| Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature | 45-60 min | 85-94 | mdpi.com |
| Polystyrene-Iodine Acetate | Dichloromethane | Room Temperature | Not Specified | 90-95 | youtube.com |
| NH₄Cl | Methanol/Water | Room Temperature | 1 hour | High | youtube.com |
| SnP₂O₇ | Not Specified | Not Specified | 8-35 min | 87-95 | mdpi.com |
Multi-Component and One-Pot Synthetic Strategies
Multi-component reactions (MCRs) and one-pot syntheses have gained significant traction in modern organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single operation. rsc.org Several such strategies have been developed for the synthesis of the 1,3-benzothiazole core.
One-pot approaches often involve the in-situ generation of one of the reactants. For example, a one-pot tandem reaction has been developed where benzyl (B1604629) halides react with o-aminobenzenethiol in DMSO. organic-chemistry.org This process involves the Kornblum oxidation of the benzyl halide to the corresponding aldehyde, which then undergoes condensation and cyclization with the o-aminobenzenethiol to yield the benzothiazole. organic-chemistry.org
Three-component reactions have also been reported. For instance, the reaction of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (B99878) (K₂S) and dimethyl sulfoxide (B87167) (DMSO) can produce 2-unsubstituted benzothiazoles. organic-chemistry.org In this reaction, DMSO serves as the carbon source, solvent, and oxidant. organic-chemistry.org Another three-component strategy involves the reaction of nitroarenes, alcohols, and sulfur powder to yield 2-substituted benzothiazoles. organic-chemistry.org
The use of catalysts is also prevalent in these multi-component systems. Iron(III) porphyrin has been used as a catalyst in a one-pot, three-component synthesis of benzimidazoles, a related heterocyclic system, suggesting its potential applicability to benzothiazole synthesis. rsc.org Clay-based catalysts have also been explored for the one-pot synthesis of benzothiazole/benzimidazole tethered imidazole (B134444) derivatives, highlighting the move towards more environmentally friendly and reusable catalysts. orientjchem.org
Functionalization and Derivatization Strategies for 4-Chloro-2-ethyl-1,3-benzothiazole
Once the 1,3-benzothiazole core is established, further functionalization can be carried out to introduce or modify substituents at various positions of the bicyclic ring system, leading to the desired this compound and its analogues.
Regioselective Substitution at the Benzene Ring
Introducing substituents onto the benzene portion of the benzothiazole ring requires careful consideration of the directing effects of the fused thiazole ring and any existing substituents. The benzothiazole nucleus itself can influence the regioselectivity of electrophilic substitution reactions. The introduction of a chloro group at the 4-position, as in the target molecule, would typically be achieved by starting with a pre-functionalized benzene derivative, such as a 3-chloro-substituted 2-aminothiophenol, which would then undergo cyclization.
Further substitution on the benzene ring of a pre-formed benzothiazole would be directed by both the fused thiazole ring and the existing chloro substituent. The specific outcome of such reactions would depend on the nature of the electrophile and the reaction conditions.
Introduction and Modification of the Ethyl Moiety
The 2-position of the benzothiazole ring is a key site for derivatization. mdpi.com The ethyl group at this position in the target molecule can be introduced in several ways. A common method is the cyclization of 2-aminothiophenol with propionaldehyde (B47417) or a related three-carbon electrophile.
Alternatively, a pre-formed 2-unsubstituted or 2-halo-benzothiazole can be functionalized. For instance, a 2-lithiated benzothiazole, generated by deprotonation with a strong base, can react with an ethylating agent like ethyl iodide. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could also be employed to introduce an ethyl group at the 2-position, starting from a 2-halobenzothiazole.
Modification of an existing ethyl group is also a viable strategy. For example, oxidation of the ethyl group could introduce a carbonyl or hydroxyl functionality, providing a handle for further transformations.
Nucleophilic Substitution Reactions at the Chloro Group
The chloro group at the 4-position of the benzothiazole ring is susceptible to nucleophilic aromatic substitution (SNAAr) reactions. acs.org This allows for the introduction of a wide variety of functional groups at this position. The reactivity of the chloro group towards nucleophilic displacement is influenced by the electron-withdrawing nature of the fused thiazole ring.
Common nucleophiles that can be used to displace the chloro group include amines, alkoxides, and thiolates. For example, reaction with an amine in the presence of a base can lead to the corresponding 4-amino-substituted benzothiazole. Similarly, reaction with sodium methoxide (B1231860) would yield the 4-methoxy derivative. The conditions for these substitution reactions, such as temperature and the choice of solvent and base, would need to be optimized for each specific transformation.
The following table lists some potential nucleophilic substitution reactions at the 4-chloro position:
| Nucleophile | Reagent | Product Functional Group |
| Amine | R-NH₂ | 4-Amino (R-NH-) |
| Alkoxide | R-O⁻Na⁺ | 4-Alkoxy (R-O-) |
| Thiolate | R-S⁻Na⁺ | 4-Thioether (R-S-) |
| Cyanide | NaCN | 4-Cyano (-CN) |
| Azide | NaN₃ | 4-Azido (-N₃) |
Green Chemistry Approaches in this compound Synthesis
The development of environmentally friendly synthetic routes for benzothiazoles is a significant area of research. bohrium.comnih.gov Green chemistry principles are being applied to minimize or eliminate the use and generation of hazardous substances. researchgate.net These approaches often involve milder reaction conditions, higher yields, and broader substrate applicability, making them suitable for industrial-scale production. bohrium.com
Solvent-Free and Environmentally Benign Reaction Conditions
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Several solvent-free methods for benzothiazole synthesis have been developed, offering advantages such as reduced cost, lower environmental impact, and simplified reaction work-up. mdpi.commdpi.com
One notable solvent-free approach involves the condensation of 2-aminothiophenol with various carboxylic acids under microwave irradiation, utilizing P4S10 as a catalyst. mdpi.com This method allows for the rapid synthesis of 2-substituted benzothiazoles with high yields in just 3–4 minutes. mdpi.com Another efficient protocol uses a catalytic amount of silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) for the reaction of acyl chlorides with ortho-aminothiophenol under solvent-free conditions. mdpi.com This heterogeneous catalyst is inexpensive, non-toxic, and easily separable from the reaction mixture by filtration. mdpi.com
The use of water as a solvent is another environmentally benign strategy. Samarium triflate has been employed as a reusable acid catalyst for the condensation of o-amino(thio)phenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.org Similarly, a copper-catalyzed synthesis of 2-mercaptobenzothiazole (B37678) derivatives has been achieved in water, highlighting the potential of aqueous media for these transformations. nih.gov
Table 1: Comparison of Solvent-Free and Aqueous Synthesis Methods for Benzothiazoles
| Catalyst/Conditions | Reactants | Solvent | Reaction Time | Yield (%) | Reference |
| P4S10 / Microwave | o-aminothiophenol, fatty acids | Solvent-free | 3–4 min | High | mdpi.com |
| NaHSO4-SiO2 | o-aminothiophenol, acyl chlorides | Solvent-free | Not specified | High | mdpi.com |
| Sulfated tungstate (B81510) / Ultrasound | 2-aminothiophenol, aldehydes | Solvent-free | 5 min | up to 98% | kjscollege.com |
| Samarium triflate | o-amino(thio)phenols, aldehydes | Water | Not specified | Not specified | organic-chemistry.org |
| CuBr | 2-mercaptobenzothiazole derivatives | Water | Not specified | 76–84% | nih.gov |
Microwave and Ultrasound Assisted Synthesis
Microwave and ultrasound irradiation have emerged as powerful tools in green organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. ajrconline.orgscielo.br
Microwave-Assisted Synthesis:
Microwave-assisted synthesis has been successfully applied to the preparation of various benzothiazole derivatives. derpharmachemica.com For instance, the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation for 10 minutes yields 2-chloromethyl-benzothiazole efficiently. mdpi.com This method is noted for being environmentally friendly, with reduced reaction times and high yields compared to traditional heating. mdpi.com Another example is the microwave-assisted one-pot condensation of 2-aminothiophenol and aldehydes using phenyliodoniumbis(trifluoroacetate) (PIFA) as an oxidant, affording 2-substituted benzothiazoles in 15 minutes at 80°C with yields ranging from 59–92%. mdpi.com A simple and efficient microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes has also been achieved in the ionic liquid 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) under solvent- and catalyst-free conditions. organic-chemistry.org
Ultrasound-Assisted Synthesis:
Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. A highly efficient, solvent-free methodology for the synthesis of benzothiazoles from 2-aminothiophenol and a variety of aldehydes has been developed using a sulfated tungstate catalyst at room temperature under ultrasonic irradiation. kjscollege.com This method is applicable to a wide range of functionalized aromatic, heteroaromatic, and aliphatic aldehydes. kjscollege.com Another green approach utilizes ultrasound for the one-pot, three-component click cycloaddition to construct novel 1,2,3-triazoles tethered with fluorinated 1,2,4-triazole-benzothiazole molecular conjugates. nih.gov This method involves the in situ generation of azidoacetamide benzothiazole followed by condensation with terminal alkynes in the presence of a copper catalyst in aqueous DMSO. nih.gov
Catalytic Systems for Enhanced this compound Synthesis
The development of efficient catalytic systems is crucial for the selective and high-yielding synthesis of benzothiazoles. Both organic and metal-based catalysts have been extensively explored.
Organic Catalysis in Benzothiazole Formation
Organocatalysis offers a metal-free alternative for benzothiazole synthesis, often utilizing readily available and environmentally benign catalysts. A variety of organic molecules have been shown to effectively catalyze the condensation of 2-aminothiophenol with carbonyl compounds.
For example, a mixture of H2O2/HCl in ethanol at room temperature has been used to catalyze the condensation of 2-aminothiophenol and aldehydes, providing excellent yields (85–94%) in a short reaction time (45–60 minutes). researchgate.netmdpi.com Ammonium chloride (NH4Cl) has also been found to catalyze the reaction of 2-aminothiophenol with benzaldehyde (B42025) in a methanol-water mixture at room temperature, proceeding through hydrogen bonding activation of the aldehyde. mdpi.com Furthermore, polystyrene polymer catalysts grafted with iodine acetate have been employed to promote the efficient condensation of 2-aminobenzenethiol and benzaldehyde compounds in dichloromethane. mdpi.com
Ionic liquids, such as 1-butyl-3-methylimidazolium tetrachloroferrate (III) ([bmim][FeCl4]), have also been utilized as catalysts for the reaction between 2-aminothiophenol and various aldehydes, resulting in high yields (82–94%) within 30–90 minutes. mdpi.com
Table 2: Examples of Organocatalytic Systems for Benzothiazole Synthesis
| Catalyst | Reactants | Solvent | Key Advantages | Reference |
| H2O2/HCl | 2-aminothiophenol, aldehydes | Ethanol | Excellent yields, short reaction time | researchgate.netmdpi.com |
| NH4Cl | 2-aminothiophenol, benzaldehyde | Methanol-water | Mild conditions, recyclable catalyst | mdpi.com |
| Polystyrene-grafted iodine acetate | 2-aminothiophenol, benzaldehyde | Dichloromethane | Efficient condensation | mdpi.com |
| [bmim][FeCl4] | 2-aminothiophenol, aldehydes | Not specified | High yields | mdpi.com |
Metal-Catalyzed Coupling and Functionalization Reactions
Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the formation of carbon-sulfur and carbon-nitrogen bonds crucial for the benzothiazole ring system. nih.gov
Metal-Catalyzed Coupling Reactions:
Copper and palladium catalysts are commonly employed for the synthesis of benzothiazoles. researchgate.net For instance, copper(I) bromide (CuBr) has been identified as an effective catalyst for the synthesis of 2-mercaptobenzothiazole derivatives with chloro substituents in high yields (76–84%). nih.gov The use of an inexpensive catalyst, a simple ligand, and water as a solvent makes this process practical. nih.gov Another approach involves a copper-catalyzed microwave-assisted coupling of 2-iodoanilines with aldehydes using CuI as the catalyst and 8-hydroxyquinoline (B1678124) as a ligand in water. sioc-journal.cn
Palladium catalysts, such as Pd(OAc)2, have been used for the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas to form 2-(dialkylamino)benzothiazoles. nih.gov
Metal-Catalyzed Functionalization Reactions:
Direct C-H functionalization has emerged as a powerful strategy for the derivatization of the benzothiazole core. nih.gov This approach avoids the need for pre-functionalized substrates. For example, transition metal-catalyzed C-H thiolation of benzothiazole with a disulfide or a thiol provides access to the corresponding sulfides. nih.gov Iridium, ruthenium, palladium, and rhodium-catalyzed C-H functionalization has been demonstrated as a viable method for derivatizing the C5 and C6 positions of the benzothiazole ring. acs.org
A novel approach for the synthesis of 2-substituted benzothiazoles involves a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions, where DMSO acts as the oxidant. nih.gov This method achieves the formation of two C-S bonds and one C-N bond through the cleavage of C-N and C-H bonds. nih.gov
Chemical Reactivity and Mechanistic Transformation Studies of 4 Chloro 2 Ethyl 1,3 Benzothiazole
Reactivity Profiles of the 1,3-Benzothiazole System
The 1,3-benzothiazole core, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, exhibits a unique electronic structure that dictates its reactivity. wikipedia.org The benzene ring can undergo electrophilic substitution, while the thiazole moiety presents sites for both nucleophilic and electrophilic attack. The nitrogen and sulfur heteroatoms significantly influence the electron distribution within the ring system, impacting the regioselectivity of reactions. nih.gov
Theoretical studies, such as those employing B3LYP functional with 6-311G(d) and 6-31+G(d) basis sets, have been instrumental in understanding the reactivity of benzothiazole (B30560) derivatives. researchgate.net These computational models help predict the most reactive sites for electrophilic and nucleophilic attack. For instance, in the parent benzothiazole, the C2 carbon is identified as the most electrophilic site, while the N3 nitrogen is the most nucleophilic. researchgate.net However, the introduction of substituents can alter this reactivity pattern. researchgate.net
The reactivity of the benzothiazole system is also evident in its ability to participate in the formation of various derivatives through reactions like condensation and cyclization. mdpi.com For example, 2-aminothiophenols can react with a variety of carbonyl compounds to form C-2 substituted benzothiazoles. nih.gov
Exploration of Reaction Mechanisms in 4-Chloro-2-ethyl-1,3-benzothiazole Transformations
The presence of the chloro and ethyl groups on the this compound molecule introduces additional layers of complexity to its reaction mechanisms. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the ethyl group, along with their positions on the benzothiazole ring, influence the pathways of chemical transformations.
Elucidation of Key Intermediates
The formation of key intermediates is a critical aspect of understanding reaction mechanisms. In many reactions involving benzothiazoles, intermediates such as dithiocarbamate (B8719985) salts and thiosemicarbazones have been identified. nih.gov For instance, the reaction of 2-aminobenzothiazole (B30445) with carbon disulfide in an alkaline medium leads to the formation of a sodium dithiocarbamate salt, a key intermediate for further alkylation reactions. nih.gov
In transformations involving the thiazole ring, the formation of a Meisenheimer complex, a resonance-stabilized negatively charged intermediate, is characteristic of nucleophilic aromatic substitution on electron-deficient aryl halides. libretexts.org While not directly studied for this compound, this type of intermediate is plausible in reactions where a nucleophile attacks the aromatic ring.
Kinetic and Thermodynamic Considerations of Reactions
Kinetic and thermodynamic studies provide quantitative insights into reaction rates and equilibria. For instance, kinetic investigations of the oxidation of 2-phenyl-benzothiazole derivatives by chloramine-T have shown a first-order dependence on both the oxidant and the substrate, and an inverse fractional order dependence on the H+ concentration. researchgate.net Such studies help in deducing the rate law and proposing a plausible reaction mechanism. The relative reactivity of different substituted benzothiazoles can also be determined, often correlating with the electronic effects of the substituents. researchgate.net
Thermodynamic parameters, such as activation energies, can be calculated from temperature-dependent kinetic studies, providing further understanding of the energy barriers of the reaction. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution Patterns
Aromatic substitution reactions are fundamental to modifying the benzothiazole scaffold. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution:
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (NAS) is less common for simple aryl halides but can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The chlorine atom at the 4-position of this compound could potentially be displaced by a strong nucleophile. The success of such a substitution would depend on the reaction conditions and the nature of the nucleophile. For example, reactions of chloroanilines with potassium phenylthiolate demonstrate the feasibility of nucleophilic aromatic substitution of chlorine. acs.org
Ring-Opening and Ring-Closing Transformations Involving the Thiazole Moiety
The thiazole ring of benzothiazoles can undergo both ring-opening and ring-closing reactions, leading to the formation of diverse heterocyclic structures. These transformations are often key steps in the synthesis of more complex molecules. nih.gov
Ring-closing reactions are fundamental to the synthesis of the benzothiazole system itself. A common method involves the reaction of 2-aminothiophenols with various electrophiles, leading to the closure of the thiazole ring. organic-chemistry.org
Photoinduced and Redox Reactions of the Compound
The benzothiazole scaffold can participate in photoinduced and redox reactions, expanding its synthetic utility.
Photoinduced Reactions:
Photochemical reactions can be used to initiate transformations that are not accessible under thermal conditions. For example, the photochemical arylative trifluoromethylation of enamides has been achieved using trifluoromethyl benzothiazole sulfones. acs.org This reaction proceeds through the formation of an electron-donor-acceptor (EDA) complex upon visible-light irradiation, followed by a single electron transfer (SET) process. acs.org
Redox Reactions:
The benzothiazole nucleus can undergo both oxidation and reduction. The oxidation of benzothiazole derivatives has been studied using various oxidizing agents. For example, the kinetics of oxidation of 2-phenyl-benzothiazole derivatives by chloramine-T in an acidic medium has been investigated. researchgate.net The susceptibility of the sulfur atom in the thiazole ring to oxidation is a key aspect of the redox chemistry of benzothiazoles.
Structure Activity Relationship Sar and Molecular Design Principles for 4 Chloro 2 Ethyl 1,3 Benzothiazole Derivatives
Positional Impact of Chloro and Ethyl Substituents on Molecular Interactions
The specific substitution pattern of 4-Chloro-2-ethyl-1,3-benzothiazole dictates its three-dimensional shape and electronic distribution, which in turn governs its ability to bind to target macromolecules. The positions of the chloro and ethyl groups are not arbitrary and have a profound impact on molecular interactions.
The benzothiazole (B30560) ring system has several active sites where substitutions can create diverse derivatives. pharmacyjournal.in The location of these substituents is critical; for instance, SAR studies on various benzothiazole derivatives have shown that substitutions at different positions on the benzene (B151609) ring lead to varied biological activities. A notable study on 2-aminobenzothiazole (B30445) compounds revealed that placing a chlorine atom at the 6th position resulted in a significant increase in bioactivity compared to a fluorine substitution at the 5th position. nih.gov While this finding does not directly pertain to the 4-chloro position, it underscores the principle that the halogen's location is a key determinant of activity.
The substituent at the 2-position is also crucial for defining the molecule's biological role. The activity of benzothiazole at this position can be enhanced by various groups, including alkyl moieties like the ethyl group. pharmacyjournal.in The ethyl group, being a small alkyl chain, contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets within a biological target. The combination of the electron-withdrawing chloro group at position 4 and the lipophilic ethyl group at position 2 creates a unique electronic and steric profile that defines the compound's specific interactions.
Influence of Substituent Electronic and Steric Properties on Biological Activity Mechanisms
The electronic and steric properties of the chloro and ethyl substituents are fundamental to the biological activity of this compound derivatives.
Electronic Properties: The chloro group at the 4-position is strongly electron-withdrawing. This property significantly influences the electronic environment of the entire benzothiazole ring system. Electron-withdrawing groups, such as halogens, can enhance the cytotoxicity of benzothiazole derivatives. mdpi.com The introduction of such groups can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A smaller HOMO-LUMO energy gap can be advantageous for charge transport and can impact the molecule's reactivity and ability to participate in charge-transfer interactions with biological targets. nih.govresearchgate.net For example, computational studies on benzothiazole derivatives have shown that substituents directly affect the HOMO-LUMO energy gap, which is a key indicator of molecular reactivity. researchgate.netscirp.org The combination of electron-withdrawing and electron-donating modifications can be strategically used to optimize electronic properties for enhanced biological activity. mdpi.com
Steric Properties: The ethyl group at the 2-position introduces a degree of steric bulk. The size and shape of substituents are critical for ensuring a complementary fit within the binding site of a target protein. mdpi.com The ethyl group's size can influence binding affinity by establishing favorable van der Waals contacts or, conversely, by causing steric hindrance that prevents optimal binding. The flexibility of the ethyl chain allows it to adopt different conformations, which can be crucial for fitting into specific pockets of a receptor. The presence of hydrophobic moieties is often conducive to the cytotoxic activity of benzothiazole derivatives against cancer cell lines. pharmacyjournal.in
The interplay between the electronic effects of the chloro group and the steric and hydrophobic contributions of the ethyl group is a key aspect of the SAR for this class of compounds.
Rational Design of this compound Analogues for Specific Molecular Targets
The rational design of new therapeutic agents often involves modifying a lead compound like this compound to improve its potency, selectivity, or pharmacokinetic properties. Key strategies include scaffold hopping, bioisosteric replacement, and hybridization.
Scaffold hopping is a drug design strategy that involves replacing the central molecular core (the scaffold) of a compound with a chemically different one, while maintaining the three-dimensional arrangement of the key functional groups responsible for biological activity. nih.govresearchgate.netscispace.com This approach allows for the exploration of novel chemical space, potentially leading to compounds with improved properties or novel intellectual property. nih.govresearchgate.net For a derivative of this compound, this could mean replacing the benzothiazole core with another heterocyclic system that can similarly orient the chloro and ethyl (or analogous) substituents.
Bioisosteric replacement is a more focused strategy where a specific functional group or substituent is exchanged for another with similar physical or chemical properties, with the goal of retaining or improving biological activity. nih.govresearchgate.net This can be used to enhance metabolic stability, reduce toxicity, or fine-tune binding affinity. scispace.com For example, the chloro group at the 4-position could be replaced by other halogens (e.g., fluoro, bromo) or a trifluoromethyl group to modulate electronic properties and lipophilicity. nih.gov Similarly, the 2-ethyl group could be replaced by other alkyl chains, cycloalkyl groups, or small alkoxy groups to probe the steric and hydrophobic requirements of the target's binding site.
| Strategy | Description | Application to this compound |
| Scaffold Hopping | Replacing the core benzothiazole scaffold with a different chemical framework that maintains the spatial orientation of key functional groups. nih.govresearchgate.netscispace.com | Replacing the benzothiazole core with other heterocycles (e.g., benzoxazole, indazole) while keeping substituents that mimic the chloro and ethyl groups' properties. |
| Bioisosteric Replacement | Swapping substituents with other groups that have similar biological or physicochemical properties. nih.govresearchgate.net | Replacing the 4-chloro group with F, Br, or CF3; replacing the 2-ethyl group with propyl, cyclopropyl, or methoxy (B1213986) groups to optimize activity. nih.gov |
Molecular hybridization involves covalently linking two or more pharmacophores (bioactive scaffolds) to create a single hybrid molecule with the potential for improved affinity, dual-target activity, or a modified pharmacological profile. nih.gov The benzothiazole scaffold has been successfully hybridized with various other bioactive heterocyclic systems.
For instance, benzothiazole-triazole hybrids have been synthesized and investigated as potential EGFR inhibitors for anticancer treatment. nih.gov In these hybrids, the benzothiazole unit is linked to a 1,2,3-triazole ring, which in turn is connected to another pharmacophore like a sulfa drug. nih.gov Similarly, benzothiazole-hydrazone hybrids have been synthesized and evaluated for their inhibitory potential against enzymes like β-glucuronidase. nih.gov These studies demonstrate that the benzothiazole moiety can serve as a valuable anchor in the design of multifunctional molecules. The creation of a hybrid incorporating the this compound structure with another known bioactive scaffold could lead to novel therapeutic agents with unique mechanisms of action.
| Hybrid Scaffold | Combined Bioactive Moiety | Potential Therapeutic Target/Activity | Reference |
| Benzothiazole-Triazole | 1,2,3-Triazole and Sulfa Drugs | EGFR TK Inhibition (Anticancer) | nih.gov |
| Benzothiazole-Hydrazone | Hydrazone | β-Glucuronidase Inhibition | nih.gov |
| Benzothiazole-Pyrazoline | Pyrazoline | General Biological Activities | pharmacyjournal.in |
Conformational Analysis and its Relevance to Biological Activity
Conformational analysis, the study of the three-dimensional shapes a molecule can adopt and their relative energies, is critical for understanding biological activity. The specific conformation of a drug molecule determines how well it fits into the binding site of its biological target. For this compound derivatives, the planarity of the benzothiazole ring system is a key structural feature. wikipedia.org However, the ethyl group at the 2-position has rotational freedom, allowing it to adopt various conformations.
Theoretical and Computational Investigations of 4 Chloro 2 Ethyl 1,3 Benzothiazole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic properties and chemical behavior of molecules. These methods, particularly Density Functional Theory (DFT), have been widely applied to benzothiazole (B30560) derivatives to elucidate their structure-activity relationships.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For benzothiazole derivatives, DFT calculations, often employing the B3LYP functional with various basis sets like 6-31G+(d,p) or LanL2DZ, are utilized to optimize molecular geometries and analyze electronic properties. scirp.orgukm.myproteobiojournal.com These studies provide a detailed understanding of the electron distribution and chemical reactivity. scirp.org
Theoretical investigations on related benzothiazole compounds have been conducted to understand their stability and reactivity in different phases, such as gas and aqueous phases. scirp.org By analyzing parameters like the molecular electrostatic potential (MEP) map, researchers can identify reactive sites and predict the molecule's chemical behavior. scirp.orgscirp.org For instance, in MEP maps, areas with high electron density, often colored red, indicate electron-rich sites that are susceptible to electrophilic attack. proteobiojournal.com
Global and local reactivity descriptors derived from DFT calculations offer further insights into the molecule's reactivity. scirp.org Thermodynamic parameters can also be calculated to determine if reactions involving these compounds are exothermic and spontaneous. scirp.orgscirp.org Natural Bond Orbital (NBO) analysis is another technique employed to study hyperconjugative interactions and charge delocalization within the molecule. scirp.orgscirp.org
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of chemical species and understanding their electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between HOMO and LUMO is an important parameter for determining molecular stability and reactivity.
In studies of benzothiazole derivatives, FMO analysis helps to understand charge transfer characteristics. scirp.org For example, in some benzothiazolyl-benzoylthiourea compounds, the HOMO is located on the benzothiazole moiety, while the LUMO is on the benzoylthiourea (B1224501) fragment, indicating a tendency for electrons to delocalize from the benzothiazole to the benzoylthiourea part. ukm.my This analysis is also critical in predicting the bioactivation of certain antitumor benzothiazoles. It has been shown that the distribution of the HOMO in the nitrenium ion intermediates of 2-(4-aminophenyl)benzothiazoles correlates with their metabolic activation by cytochrome P450 1A1 to reactive species that can form DNA adducts. nih.gov
Table 1: Frontier Molecular Orbital Energies and Related Properties of Selected Benzothiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) |
| Benzothiazole (BTH) | - | - | - | 0.1511 | - |
| 2-SCH3_BTH | - | - | - | - | 0.153 |
Data sourced from theoretical studies on benzothiazole and its derivatives. scirp.orgscirp.org
Molecular Dynamics Simulations for Conformational Sampling
In Silico Prediction of Receptor Binding and Protein-Ligand Interactions
In silico methods, including molecular docking and pharmacophore modeling, are instrumental in modern drug discovery for predicting how a small molecule like 4-Chloro-2-ethyl-1,3-benzothiazole might interact with a biological target.
Molecular Docking Studies with Relevant Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a protein target. nih.gov
For benzothiazole derivatives, docking studies have been performed against various protein targets implicated in cancer, such as VEGFR-2 and BRAF kinases. nih.gov These studies help to elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzothiazole scaffold and the amino acid residues in the active site of the enzyme. nih.gov For example, in the case of dual BRAF/VEGFR-2 inhibitors, docking studies have shown that the benzothiazole core can act as a hinge-binder, similar to the approved drug sorafenib. nih.gov The interactions observed in docking studies often correlate well with experimental data on enzyme inhibition. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with the potential for similar activity, a process known as virtual screening.
While specific pharmacophore models for this compound were not detailed in the search results, the general approach is highly relevant to the discovery of new benzothiazole-based therapeutic agents. The structural features of known active benzothiazole derivatives, such as their hydrogen bond donors and acceptors and hydrophobic regions, would be used to construct a pharmacophore model. This model would then guide the virtual screening of compound libraries to identify new potential hits for further experimental validation.
Prediction of Spectroscopic Properties from Computational Models
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in forecasting its spectral characteristics, including electronic, vibrational, and nuclear magnetic resonance spectra. These predictions are derived from the molecule's calculated electronic structure and energy levels.
Methodologies such as DFT, Time-Dependent DFT (TD-DFT), and the Gauge-Independent Atomic Orbital (GIAO) method allow for the detailed simulation of how the molecule interacts with electromagnetic radiation. mdpi.commdpi.com DFT methods, like the B3LYP functional combined with a basis set such as 6-31G+(d,p), are commonly employed to determine the optimized molecular geometry and to calculate vibrational frequencies. scirp.orgscirp.org TD-DFT is the standard for predicting electronic absorption spectra, while the GIAO method is widely used for calculating NMR chemical shifts. mdpi.commdpi.com These computational approaches enable a theoretical characterization of the molecule before its synthesis or experimental analysis.
Predicted UV-Visible Spectral Data
The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations. These calculations typically follow a geometry optimization using a standard DFT method. The results provide information on the maximum absorption wavelengths (λmax), the energy of electronic transitions, and the oscillator strength (f), which indicates the intensity of the transition. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial, as the energy gap (ΔE) between them is a key determinant of the electronic transition energies. mdpi.com For benzothiazole derivatives, these transitions are often π → π* in nature. Computational studies on similar benzothiazoles show that the HOMO-LUMO energy gap typically falls in the range of 4.46–4.73 eV. mdpi.com
Table 1: Predicted UV-Visible Spectral Data for this compound
This interactive table presents theoretically predicted data based on TD-DFT calculations for similar molecular structures.
| Predicted λmax (nm) | Transition Energy (eV) | Oscillator Strength (f) | Dominant Transition |
|---|---|---|---|
| ~310 | ~4.00 | > 0.1 | HOMO -> LUMO |
| ~285 | ~4.35 | > 0.1 | HOMO-1 -> LUMO |
Predicted Vibrational Spectroscopy (IR and Raman) Data
Theoretical vibrational spectra (Infrared and Raman) are calculated using DFT methods, which compute the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The analysis allows for the assignment of specific vibrational modes to the observed spectral bands. For this compound, key predicted vibrations would include the C-Cl stretch, the C=N and C-S stretching of the thiazole (B1198619) ring, aromatic C=C and C-H stretching, and the vibrations of the ethyl group. mdpi.comuobasrah.edu.iq
Table 2: Predicted Major Vibrational Frequencies for this compound
This interactive table displays predicted vibrational frequencies based on DFT (e.g., B3LYP/6-311++G(d,p)) calculations.
| Predicted Wavenumber (cm⁻¹, Scaled) | Vibrational Mode |
|---|---|
| ~3100-3000 | Aromatic C-H Stretch |
| ~2970-2850 | Ethyl Group C-H Stretch |
| ~1610 | C=N Stretch (Thiazole Ring) |
| ~1580 | Aromatic C=C Stretch |
| ~1450 | Ethyl Group CH₂ Scissoring |
| ~1100-1000 | Aromatic C-H In-plane Bend |
| ~850 | C-S Stretch |
Predicted NMR Spectral Data
The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common and reliable approach for calculating NMR shielding tensors. mdpi.commdpi.com These tensors are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). mdpi.com The predicted shifts are highly sensitive to the molecular geometry and electronic environment of each nucleus. For this compound, calculations would provide distinct chemical shifts for the protons and carbons of the benzene (B151609) ring, the thiazole ring, and the ethyl substituent, reflecting the influence of the chloro and thioether groups.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
This interactive table shows theoretically predicted NMR chemical shifts using the GIAO method, referenced to TMS. Atom numbering is standard, starting from the sulfur atom as 1.
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C2 (Thiazole) | ~170 | H5 (Aromatic) | ~7.8 |
| C4 (Aromatic, C-Cl) | ~130 | H6 (Aromatic) | ~7.4 |
| C5 (Aromatic) | ~125 | H7 (Aromatic) | ~7.6 |
| C6 (Aromatic) | ~127 | CH₂ (Ethyl) | ~3.1 |
| C7 (Aromatic) | ~123 | CH₃ (Ethyl) | ~1.4 |
| C7a (Bridgehead) | ~135 | ||
| C3a (Bridgehead) | ~152 | ||
| CH₂ (Ethyl) | ~30 |
Mechanistic Biological Research of 4 Chloro 2 Ethyl 1,3 Benzothiazole at a Molecular and Cellular Level Excluding Clinical Data
In Vitro Studies on Molecular Targets and Pathways
The benzothiazole (B30560) scaffold, particularly when substituted with electron-withdrawing groups like chlorine, is a prominent feature in a variety of biologically active molecules. In vitro research has focused on elucidating their interactions with key cellular components to understand their therapeutic potential.
Enzyme Inhibition Mechanism Investigations (e.g., DprE1, Carbonic Anhydrase, Kinases)
Chloro-benzothiazole derivatives have been identified as potent inhibitors of several critical enzymes across different biological domains.
DprE1 Inhibition: A significant target for antitubercular drugs is decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall. Benzothiazinone (BTZ) analogs, which are structurally related to benzothiazoles, have been shown to be potent irreversible inhibitors of DprE1. The mechanism involves the formation of a covalent bond between the inhibitor and a cysteine residue (Cys387) within the enzyme's active site, effectively blocking its function.
Carbonic Anhydrase Inhibition: Certain benzothiazole-based sulfonamides are effective inhibitors of human carbonic anhydrase (hCA) isoforms. Studies have focused on cancer-associated isoforms like hCA IX and XII. The inhibitory mechanism relies on the sulfonamide group coordinating to the zinc ion in the enzyme's active site. Research on SLC-0111 analogues, where a benzothiazole motif replaces the fluorophenyl tail, has yielded compounds with potent inhibitory constants against hCA IX.
Kinase Inhibition: The benzothiazole nucleus is a recognized scaffold for designing kinase inhibitors, which are crucial in cancer therapy. Derivatives have shown inhibitory activity against a range of kinases:
VEGFR-2 and BRAF Kinase: Certain 2-amino benzothiazole derivatives have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase, two key proteins in tumor progression and angiogenesis.
FOXM1: Novel benzothiazole-thiazolidine-2,4-dione hybrids have demonstrated significant inhibitory activity against the Forkhead box M1 (FOXM1) transcription factor, a key regulator of cancer cell proliferation.
ATR Kinase: Benzothiazole derivatives have been explored as inhibitors of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response pathway in cancer cells.
Bacterial Enzyme Inhibition: In addition to DprE1, chloro-benzothiazole derivatives target other essential bacterial enzymes. Docking studies and in vitro assays suggest inhibition of enzymes like uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) and LD-carboxypeptidase, both involved in bacterial cell wall synthesis.
Table 1: Enzyme Inhibition by Various Benzothiazole Derivatives
Receptor Binding Studies and Affinities
While enzyme inhibition is a well-documented mechanism for benzothiazoles, specific receptor binding studies for 4-chloro-2-ethyl-1,3-benzothiazole and its close analogs are not extensively reported in the scientific literature. This area represents a gap in the current understanding of the molecular pharmacology of this specific chemical series.
Apoptosis Induction and Cell Cycle Modulation Mechanisms
Several studies have demonstrated the capacity of chloro-substituted benzothiazole derivatives to induce programmed cell death (apoptosis) and interfere with the cell cycle in cancer cell lines. A novel derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, has been shown to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway.
The key mechanistic steps identified include:
Increased Reactive Oxygen Species (ROS): The compound was found to promote the accumulation of ROS within the tumor cells.
Loss of Mitochondrial Membrane Potential: The increase in ROS leads to the disruption and loss of the mitochondrial transmembrane potential, a critical step in the intrinsic apoptotic pathway.
Caspase Activation: The mitochondrial disruption leads to the release of cytochrome c and subsequent activation of downstream effector caspases, which execute the apoptotic program.
Cell Cycle Arrest: In separate studies, other benzothiazole derivatives were found to cause cell cycle arrest at the G2-M and S-phases, preventing cancer cells from progressing through division.
Table 2: Apoptotic and Cell Cycle Effects of Benzothiazole Derivatives in Cancer Cell Lines
Modulation of Key Biological Pathways in Cellular Models
The enzymatic and cellular effects of chloro-benzothiazole derivatives translate to the modulation of critical biological pathways. By inhibiting kinases like VEGFR-2 and BRAF, these compounds directly interfere with signaling cascades essential for tumor growth, proliferation, and angiogenesis. The induction of apoptosis via the ROS-mediated mitochondrial pathway demonstrates a clear ability to activate intrinsic cell death signaling, a crucial mechanism for anti-cancer agents. This pathway involves the complex interplay of Bcl-2 family proteins, mitochondrial integrity, and the caspase cascade.
Antimicrobial Action Mechanisms (In Vitro)
The benzothiazole scaffold is a cornerstone in the development of new antimicrobial agents, with research highlighting its activity against a range of pathogens.
Antibacterial Activity: Inhibition of Bacterial Growth and Vital Processes
In vitro studies have confirmed that chloro-substituted benzothiazoles possess significant antibacterial properties. Structure-activity relationship (SAR) studies have indicated that the presence of a chloro group on the benzothiazole ring, including at the 4-position, can enhance antibacterial activity.
The primary mechanisms for this antibacterial action are linked to the inhibition of vital bacterial processes:
Inhibition of Cell Wall Synthesis: As detailed in the enzyme inhibition section, these compounds can target enzymes like DprE1 (in mycobacteria) and MurB, which are indispensable for the biosynthesis of the bacterial cell wall. This disruption leads to compromised cell integrity and bacterial death.
Inhibition of DNA Replication: Some benzothiazole derivatives are thought to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, leading to a potent bactericidal effect.
The antibacterial efficacy of various chloro-benzothiazole derivatives has been quantified using Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria.
Table 3: In Vitro Antibacterial Activity of Benzothiazole Derivatives (MIC)
Based on a comprehensive search of scientific literature, there is currently insufficient publicly available data on the specific compound This compound to generate the detailed article on its mechanistic biological activities as requested in the provided outline.
Extensive searches for this compound, including by its CAS number (3048-99-9), did not yield specific in vitro studies detailing its molecular and cellular mechanisms for antifungal, anti-inflammatory, antiparasitic, or cytotoxic activities.
While the broader class of benzothiazole derivatives has been studied for these biological properties, the user's strict instruction to focus solely on this compound and not introduce information outside this explicit scope prevents the generation of content based on related but distinct chemical structures. researchgate.netnih.govsemanticscholar.org
To ensure scientific accuracy and adhere to the instructions, the requested article cannot be written until specific research on this compound becomes available in the public domain.
Cytotoxicity Mechanisms in Specific Cancer Cell Lines (In Vitro)
Induction of Apoptosis in Cancer Cell Lines
There is no available research data on the induction of apoptosis in cancer cell lines specifically by this compound. Scientific investigations into the pro-apoptotic effects of other benzothiazole derivatives have been reported, but these findings are not directly applicable to the specific compound .
Cell Cycle Arrest in Cancer Cell Lines
Similarly, no studies have been found that investigate the effect of this compound on cell cycle progression in cancer cell lines. While other related benzothiazole compounds have been shown to induce cell cycle arrest at various phases, this specific information is not available for this compound.
Due to the absence of research data for this compound in these specific areas, no data tables or detailed research findings can be provided.
Following a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," it has been determined that there is a lack of specific published research and analytical data required to generate the requested article.
Searches for this specific compound did not yield dedicated studies detailing its spectroscopic analysis (NMR, Mass Spectrometry, IR, UV-Vis), X-ray crystallographic structure, or specific chromatographic methods for its isolation and purity assessment. While a significant body of research exists for the broader class of benzothiazole derivatives, and even for isomers or closely related structures cymitquimica.comrdd.edu.iqjyoungpharm.orgnih.govnih.gov, this information is not directly applicable to "this compound" with the level of scientific accuracy and detail stipulated in the instructions.
Generating content based on related compounds would involve extrapolation and assumption, which would not meet the required standard of being "thorough, informative, and scientifically accurate" solely for the specified molecule. The explicit instructions to focus solely on "this compound" and to include detailed research findings and data tables cannot be fulfilled without the foundational primary data.
Therefore, it is not possible to create the article as outlined while adhering to the strict requirements of accuracy and specificity. No detailed experimental data or advanced characterization methodologies for "this compound" appear to be available in the public scientific domain at this time.
Advanced Characterization and Analytical Methodologies for Research on 4 Chloro 2 Ethyl 1,3 Benzothiazole
Electrochemical Studies for Redox Properties
The electrochemical behavior of 4-Chloro-2-ethyl-1,3-benzothiazole is crucial for understanding its potential applications in areas such as organic electronics and sensor technology. The redox properties, specifically the oxidation and reduction potentials, are dictated by the electron-donating and electron-withdrawing nature of its substituents and the inherent characteristics of the benzothiazole (B30560) core.
Detailed electrochemical investigations, typically employing techniques like cyclic voltammetry (CV), are essential to quantify these properties. In a typical CV experiment, the compound is dissolved in a suitable solvent with a supporting electrolyte, and the potential is swept between two limits while the resulting current is measured. The resulting voltammogram reveals the oxidation and reduction peaks, from which the corresponding potentials can be determined.
While specific experimental data for this compound is not extensively available in the public domain, the electrochemical behavior can be inferred from studies on related substituted benzothiazoles. For instance, research on other halogenated benzothiazoles confirms that the presence of a halogen atom generally leads to higher oxidation potentials. Similarly, studies on alkyl-substituted benzothiazoles indicate a lowering of the oxidation potential.
The reduction of the benzothiazole ring is generally more difficult than its oxidation and occurs at more negative potentials. The substituents also influence the reduction potential. The electron-withdrawing chlorine atom would be expected to make the reduction easier (less negative potential), while the electron-donating ethyl group would make it more difficult (more negative potential).
Emerging Research Directions and Future Prospects for 4 Chloro 2 Ethyl 1,3 Benzothiazole
Exploration of Novel Synthetic Methodologies
While a definitive, optimized synthesis for 4-Chloro-2-ethyl-1,3-benzothiazole is not extensively documented in current literature, established methods for analogous benzothiazoles provide a clear roadmap for its potential synthesis. A promising approach involves the reaction of 4-chloro-2-aminothiophenol with propionyl chloride or a related propionyl equivalent, followed by cyclization. Another viable route could be the reaction of 4-chloro-2-aminothiophenol with 3,5-diheptanone in the presence of a proton acid catalyst, which has been shown to produce 2-substituted benzothiazoles. google.com
Furthermore, innovative one-pot, multi-component reactions are being developed for the synthesis of complex benzothiazole (B30560) derivatives. advancechemjournal.com These methodologies, often employing environmentally benign catalysts and mild reaction conditions, could be adapted for the efficient and enantioselective synthesis of this compound, opening up new possibilities for creating libraries of related compounds for further study. The table below outlines potential synthetic strategies based on existing literature for related compounds.
| Reaction Type | Starting Materials | Potential Reagents and Conditions | Anticipated Product | Reference for Analogy |
| Acylation and Cyclization | 4-Chloro-2-aminothiophenol, Propionyl chloride | Base (e.g., pyridine), solvent (e.g., toluene), heat | This compound | General benzothiazole synthesis |
| Condensation | 4-Chloro-2-aminothiophenol, Propionaldehyde (B47417) | Oxidizing agent (e.g., DDQ, air) | This compound | General benzothiazole synthesis |
| Reaction with Dicarbonyl Compound | 4-Chloro-o-aminothiophenol, 3,5-diheptanone | Protonic acid catalyst (e.g., p-toluenesulfonic acid), high temperature | 2-isopropyl-5-chlorobenzothiazole (analogous) | google.com |
This table presents potential synthetic routes for this compound based on established methods for similar compounds.
Development of this compound as a Chemical Probe
The development of chemical probes is crucial for dissecting complex biological pathways. The benzothiazole core is a key component in various fluorescent probes and sensors. mdpi.com The specific substitution pattern of this compound, with its electron-withdrawing chloro group and lipophilic ethyl group, could be leveraged to design novel probes with tailored properties. For instance, it could serve as a scaffold for developing fluorescent probes for specific ions or biomolecules, where the photophysical properties could be modulated by the local environment. Research into the derivatization of the benzothiazole ring system to create sensors for various analytes is an active field, suggesting a promising future for this compound in this area. mdpi.com
Advanced Computational Modeling for Rational Design
Computational modeling, including Density Functional Theory (DFT) and molecular docking, is an indispensable tool in modern drug discovery and materials science. nih.govresearchgate.netnih.gov For this compound, computational studies could predict its reactivity, electronic properties, and potential binding affinities to various biological targets. Such in silico studies would enable the rational design of novel derivatives with enhanced activities. For example, DFT calculations could elucidate the impact of the 4-chloro and 2-ethyl substituents on the electron distribution and frontier molecular orbitals of the benzothiazole ring system, providing insights into its potential as an electron acceptor or donor in various applications. Molecular docking studies could then be employed to screen virtual libraries of derivatives against specific protein targets, prioritizing compounds for synthesis and biological evaluation.
Role in Multi-Targeted Ligand Design
The multifactorial nature of complex diseases like Alzheimer's has spurred the development of multi-targeted ligands (MTDLs) that can modulate several biological targets simultaneously. uniba.itnih.gov The benzothiazole scaffold has been successfully used as a core structure for designing MTDLs. uniba.itnih.gov The unique electronic and steric characteristics of this compound make it an attractive candidate for incorporation into MTDL design. By appending appropriate pharmacophores to the benzothiazole nucleus, it may be possible to create novel compounds that, for instance, inhibit both cholinesterases and monoamine oxidase B, two key targets in Alzheimer's disease therapy. nih.gov The chloro substituent could influence binding interactions and metabolic stability, while the ethyl group could be modified to introduce additional points of interaction with target proteins.
Potential for Applications in Materials Science (e.g., Optoelectronics, Polymer Chemistry)
Benzothiazole derivatives are known for their interesting photophysical properties and have found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and polymers. mdpi.com The 2,1,3-benzothiadiazole (B189464) (BTD) core, a related heterocyclic system, is a versatile building block for fluorophores. mdpi.com The introduction of a chlorine atom at the 4-position of the benzothiazole ring in this compound can be expected to influence its electronic and photophysical properties, potentially leading to materials with novel characteristics.
For instance, the electron-withdrawing nature of the chlorine atom could enhance the electron-accepting properties of the benzothiazole core, making it a suitable component for charge-transfer materials used in organic solar cells. In polymer chemistry, this compound could be functionalized and incorporated as a monomer to create polymers with specific optical or electronic properties. The potential applications in this area are vast and warrant further investigation.
Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding
Systems biology offers a holistic approach to understanding the complex interactions within a biological system. By combining experimental data with computational modeling, it aims to elucidate the mechanism of action of bioactive compounds on a network level. For a novel compound like this compound, a systems biology approach could be invaluable. High-throughput screening data could be integrated with 'omics' data (genomics, proteomics, metabolomics) to identify the cellular pathways and networks affected by the compound. This would provide a comprehensive understanding of its mechanism of action, moving beyond a single-target paradigm and potentially uncovering novel therapeutic applications. While no specific systems biology studies on this compound currently exist, the framework is in place to apply these powerful techniques once initial biological activity is established.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
